

Chlorothymol: A Comprehensive Safety and Toxicity Profile for Research and Development

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An In-depth Technical Guide

This document provides a detailed overview of the safety and toxicity profile of **chlorothymol**, a chlorinated monoterpene phenol. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and safe handling of this compound in a laboratory and pre-clinical setting.

Executive Summary

Chlorothymol, a derivative of thymol, is utilized in various applications for its antiseptic and disinfectant properties. A thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe handling procedures. This guide summarizes the available data on the acute and chronic toxicity, mutagenicity, carcinogenicity, reproductive and developmental toxicity, as well as dermal and ocular irritation potential of **chlorothymol**. Where specific data for **chlorothymol** is limited, information on the closely related compound, thymol, is provided for context, with the clear delineation that these are not direct substitutes. Methodologies for key toxicological assays are detailed to provide a framework for further investigation.

Chemical and Physical Properties



Property	Value		
Chemical Name	4-chloro-2-isopropyl-5-methylphenol		
Synonyms	6-Chlorothymol, 4-Chlorothymol		
CAS Number	89-68-9		
Molecular Formula	C10H13ClO		
Molecular Weight	184.66 g/mol		
Appearance	White crystalline solid		
Solubility	Slightly soluble in water; soluble in organic solvents		

Toxicological Data Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) or concentration (LC50) is a common metric.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2480 mg/kg	[1]
LD50	Mouse	Subcutaneous	2460 mg/kg	[1]
LD50	Rabbit	Dermal	No data available	
LC50	Rat	Inhalation	No data available	

Note: A lethal dose in rats was reported to cause rapid cyanosis, stupor, irregular breathing, extreme sensitivity to noise, convulsions, and death from respiratory failure[1].

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-



Observed-Adverse-Effect-Levels (LOAELs) are key parameters derived from these studies.

Endpoint	Species	Route	Duration	NOAEL	LOAEL	Reference
NOAEL/LO AEL	Rat	Oral	28-day	No data available	No data available	
NOAEL/LO AEL	Rat/Mouse	Oral	90-day	No data available	No data available	
NOAEL/LO AEL	Rat/Mouse	Oral	2-year	No data available	No data available	_

Note: Data specific to **chlorothymol** for subchronic and chronic toxicity are not readily available in the public domain. Studies on related phenolic compounds suggest that the liver and kidneys may be target organs for toxicity following repeated exposure.

Dermal and Ocular Irritation

These studies assess the potential of a substance to cause irritation to the skin and eyes upon direct contact.

Endpoint	Species	Result	Reference
Dermal Irritation	Rabbit (predicted)	Causes skin irritation	
Ocular Irritation	Rabbit (predicted)	Causes serious eye irritation	_

Note: While specific study reports for **chlorothymol** were not identified, Safety Data Sheets classify it as a skin and eye irritant. Standard OECD guidelines 404 and 405 are used to assess these endpoints.

Mutagenicity

Mutagenicity assays are conducted to determine if a substance can induce genetic mutations.



Assay	Test System	Metabolic Activation	Result	Reference
Paper-disk method	E. coli	Not specified	Non-mutagenic	[1]
Ames Test	Salmonella typhimurium	With and without S9	No data available	
In vitro Micronucleus Assay	Mammalian cells	With and without S9	No data available	_
In vivo Micronucleus Assay	Rodent bone marrow	N/A	No data available	_

Note: For the related compound thymol, no mutagenic activity was observed in the Ames test with standard tester strains[2].

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumor-inducing potential of a substance.

Species	Route	Duration	Result	Reference
Rat	Oral	2-year	No data available	
Mouse	Oral	2-year	No data available	

Note: No carcinogenicity bioassays for **chlorothymol** were found in the available literature. A Safety Data Sheet for **chlorothymol** states that it shall not be classified as carcinogenic.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproductive function and fetal development.



Study Type	Species	Result	Reference
Two-Generation Reproductive Toxicity	Rat	No data available	
Prenatal Developmental Toxicity (Teratogenicity)	Rat	No data available	
Prenatal Developmental Toxicity (Teratogenicity)	Rabbit	No data available	

Note: There is a lack of specific data on the reproductive and developmental toxicity of **chlorothymol**. A Safety Data Sheet for 4-**Chlorothymol** states that it shall not be classified as a reproductive toxicant.

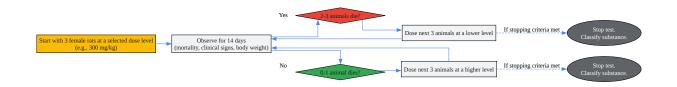
Experimental Protocols Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- Test Animals: Typically, young adult female rats are used.
- Housing and Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days before the study.
- Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.



Procedure: The test proceeds sequentially in groups of three animals. The outcome of the
first group determines the dose for the next group. The test is stopped when a stopping
criterion is met, which allows for the classification of the substance into a toxicity category.



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Workflow for OECD 423 Acute Toxic Class Method.

Dermal Irritation - OECD Guideline 404

This test assesses the potential of a substance to cause skin irritation.[3][4][5]

- Test Animals: Healthy young adult albino rabbits are typically used.
- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is semi-occluded for 4 hours.
- Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.
- Scoring: Skin reactions are scored according to a standardized grading system.

Ocular Irritation - OECD Guideline 405



This test evaluates the potential of a substance to cause eye irritation.[6][7][8][9][10]

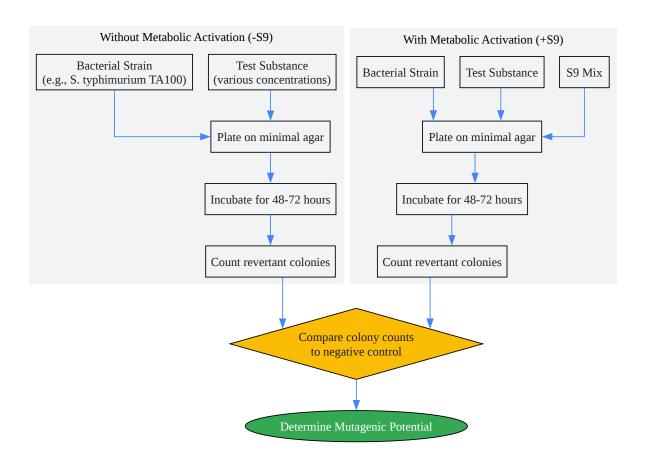
- Test Animals: Healthy young adult albino rabbits are used.
- Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations can be extended to 21 days to assess the reversibility of effects.
- Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay is used to detect gene mutations induced by a chemical.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations in a minimal agar medium lacking the required amino acid.
- Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.





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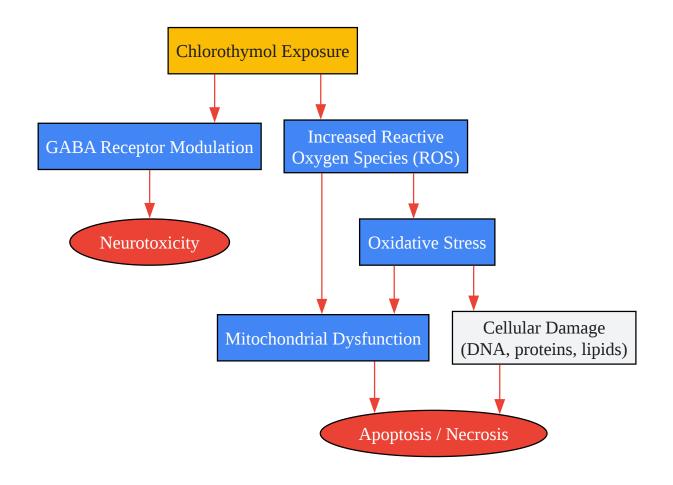
Experimental workflow for the Ames Test.

Potential Signaling Pathways in Toxicity

The precise signaling pathways involved in **chlorothymol**-induced toxicity have not been extensively elucidated. However, based on its phenolic structure and the known mechanisms of similar compounds, several pathways can be hypothesized to be involved.



As a derivative of thymol, **chlorothymol** may interact with GABA (gamma-aminobutyric acid) receptors, which could explain potential neurotoxic effects at high doses. Phenolic compounds are also known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction, a key event in cellular toxicity. ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis or necrosis.



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Hypothetical signaling pathways for chlorothymol toxicity.

Conclusion and Recommendations

The available data indicate that **chlorothymol** possesses moderate acute oral toxicity. It is classified as a skin and eye irritant. While a single study suggests a lack of mutagenicity in E. coli, comprehensive genotoxicity testing, including an Ames test and micronucleus assay, is warranted for a complete profile.



Significant data gaps exist for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. Given the intended uses of **chlorothymol**, particularly in scenarios with potential for repeated human exposure, further studies in these areas are highly recommended to establish a comprehensive safety profile.

Researchers and drug development professionals should handle **chlorothymol** with appropriate personal protective equipment, including gloves and eye protection, to avoid dermal and ocular exposure. Engineering controls, such as fume hoods, should be used to minimize the risk of inhalation. All work with **chlorothymol** should be conducted in accordance with established laboratory safety protocols and a thorough, substance-specific risk assessment.

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